1-Nitro-4-(perfluoroethoxy)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitro-4-(1,1,2,2,2-pentafluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO3/c9-7(10,11)8(12,13)17-6-3-1-5(2-4-6)14(15)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBFCCDCVFHRLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405382 | |
| Record name | 1-nitro-4-(pentafluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1743-96-0 | |
| Record name | 1-nitro-4-(pentafluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Nitro 4 Perfluoroethoxy Benzene
Strategies for Constructing the 1-Nitro-4-(perfluoroethoxy)benzene Molecular Framework
The assembly of the this compound molecule is primarily accomplished by two general strategies. The first involves the direct nitration of a (perfluoroethoxy)benzene precursor, while the second focuses on introducing the perfluoroethoxy group onto a pre-existing nitrated aromatic ring.
Electrophilic Aromatic Nitration Approaches
The most common method for synthesizing this compound involves the electrophilic aromatic substitution (EAS) of (perfluoroethoxy)benzene. numberanalytics.comrushim.ru This reaction introduces a nitro (-NO2) group onto the benzene (B151609) ring.
The key electrophile in aromatic nitration is the nitronium ion (NO2+). masterorganicchemistry.comtaylorandfrancis.com This highly reactive species is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly sulfuric acid. masterorganicchemistry.combyjus.comjove.com Sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the linear nitronium ion. jove.comperiodicchemistry.com
The mechanism of electrophilic aromatic nitration proceeds in two main steps. First, the electron-rich aromatic ring of (perfluoroethoxy)benzene attacks the powerful electrophile, the nitronium ion. numberanalytics.commasterorganicchemistry.com This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. numberanalytics.comjove.com In the second step, a weak base, such as water or the bisulfate ion (HSO4-), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound. masterorganicchemistry.combyjus.com
The reaction conditions for the nitration of (perfluoroethoxy)benzene are crucial for achieving high yields and selectivity. A mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid," is the standard nitrating agent. google.comwikipedia.org The reaction is typically carried out at controlled temperatures, often between 0°C and 35°C, to manage the exothermic nature of the reaction and prevent side reactions. google.com
Table 1: Reaction Conditions for Nitration of (Perfluoroethoxy)benzene Analogs
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| (Trifluoromethoxy)benzene | Conc. H₂SO₄ + Conc. HNO₃ | Dichloromethane | 0-35 | 1-Nitro-4-(trifluoromethoxy)benzene (major), ortho isomer | ~90% (para) | google.com |
| Benzene | Conc. H₂SO₄ + Conc. HNO₃ | - | < 50 | Nitrobenzene (B124822) | - | byjus.com |
| Toluene | Conc. H₂SO₄ + Conc. HNO₃ | - | - | o- and p-nitrotoluene | - | taylorandfrancis.com |
The position of the incoming nitro group on the benzene ring is dictated by the directing effects of the substituent already present, in this case, the perfluoroethoxy group. numberanalytics.com Substituents on an aromatic ring can be classified as either activating or deactivating, and as ortho/para-directing or meta-directing. ulethbridge.caleah4sci.comalmaaqal.edu.iq
Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups typically direct incoming electrophiles to the ortho and para positions. ulethbridge.caleah4sci.compressbooks.pub Conversely, deactivating groups withdraw electron density from the ring, making it less reactive, and generally direct incoming electrophiles to the meta position. ulethbridge.caleah4sci.com
The perfluoroethoxy group (-OCF₂CF₃) is considered a deactivating group due to the strong inductive electron-withdrawing effect of the highly electronegative fluorine atoms. ulethbridge.ca However, like other alkoxy groups, the oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. This resonance donation preferentially stabilizes the arenium ion intermediates formed during ortho and para attack. libretexts.org This dual nature of inductive withdrawal and resonance donation leads to the perfluoroethoxy group being a deactivating but ortho/para-directing substituent. ulethbridge.capressbooks.pub Consequently, the nitration of (perfluoroethoxy)benzene yields predominantly the para-isomer, this compound, along with a smaller amount of the ortho-isomer. google.com The formation of the para isomer is often favored due to reduced steric hindrance compared to the ortho position. numberanalytics.com
Introduction of the Perfluoroethoxy Moiety onto an Aromatic Ring
An alternative synthetic strategy involves introducing the perfluoroethoxy group onto a pre-functionalized aromatic ring, such as a nitrophenyl derivative.
Nucleophilic aromatic substitution (SNAr) provides a viable pathway for the formation of aryl ethers, including those with perfluoroalkoxy groups. wikipedia.org In this type of reaction, a nucleophile displaces a leaving group on an electron-deficient aromatic ring. masterorganicchemistry.com The presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group significantly accelerates the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub
Therefore, a potential route to this compound could involve the reaction of a suitable perfluoroethoxide source with a 1-halo-4-nitrobenzene, where the halogen acts as the leaving group. The nitro group in the para position would activate the ring towards nucleophilic attack. pressbooks.pub Polyfluoroarenes are known to undergo SNAr reactions, where a nucleophile attacks the electron-poor arene core, leading to the elimination of a fluoride (B91410) anion. mdpi.com
While direct perfluoroethoxylation can be challenging, other fluorination and alkoxylation methods exist for aromatic systems. For instance, elemental fluorine can react with sodium trifluoroacetate (B77799) to generate oxidative compounds capable of acting as electrophilic reagents. researchgate.net The development of new reagents and methods for introducing fluorinated groups is an active area of research. cas.cznuph.edu.uadtic.mil For example, a method for the synthesis of aromatic compounds with a difluoro(methoxy)methyl group has been developed via the fluorodesulfurization of thionoesters. nuph.edu.ua While not directly producing the perfluoroethoxy group, these alternative techniques highlight the ongoing efforts to develop versatile methods for incorporating fluorinated moieties into aromatic rings, which could potentially be adapted for the synthesis of this compound.
Convergent and Linear Synthesis Strategies for Functionalized Aromatic Compounds
For this compound, two primary linear synthetic strategies can be conceptualized:
Strategy A (Linear): Nitration of perfluoroethoxybenzene.
Strategy B (Linear): Perfluoroethoxylation of a nitro-substituted benzene derivative.
These strategies are considered linear as they involve the stepwise modification of a single aromatic precursor.
| Strategy | Synthesis Type | Description | Starting Material Example |
| A | Linear | Introduction of a nitro group onto a perfluoroethoxy-substituted benzene ring. | Perfluoroethoxybenzene |
| B | Linear | Introduction of a perfluoroethoxy group onto a nitro-substituted benzene ring. | 4-Nitrophenol (B140041) or 4-Fluoronitrobenzene |
The synthesis of this compound relies on well-established functional group interconversions (FGIs), primarily electrophilic aromatic substitution and nucleophilic aromatic substitution or etherification. libretexts.orgontosight.ai The order in which these functional groups are introduced is critical and depends on the directing effects of the substituents.
Strategy A: Nitration of Perfluoroethoxybenzene
Stepwise Process:
Starting Material: Perfluoroethoxybenzene.
Functional Group Addition (Nitration): Reaction with a nitrating agent (e.g., HNO₃/H₂SO₄) introduces the nitro group. libretexts.orgyoutube.com The strong acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich benzene ring. libretexts.orgyoutube.com
Product Isolation: Separation of the desired para isomer from the ortho byproduct is necessary.
Strategy B: Perfluoroethoxylation of a Nitro-Substituted Precursor
This approach begins with a benzene ring already containing a nitro group and introduces the perfluoroethoxy group in a subsequent step. The nitro group is a strong deactivating and meta-directing group for electrophilic substitutions. libretexts.orglibretexts.org However, for nucleophilic aromatic substitution, the nitro group strongly activates the ring, particularly at the ortho and para positions, by stabilizing the negative charge of the Meisenheimer complex intermediate.
A common precursor for this strategy is 4-nitrophenol. The synthesis involves the conversion of the hydroxyl group of 4-nitrophenol into a perfluoroethoxy ether. This is typically achieved by deprotonating the phenol (B47542) to form the more nucleophilic phenoxide, which then reacts with a perfluoroethylating agent. An analogous patented process exists for the synthesis of 4-(fluoromethoxy)nitrobenzene from 4-nitrophenol, highlighting the industrial viability of this type of transformation.
Stepwise Process (using 4-nitrophenol):
Starting Material: 4-Nitrophenol. wikipedia.org
Functional Group Interconversion (Deprotonation): Reaction of 4-nitrophenol with a base (e.g., sodium hydroxide) to form the sodium 4-nitrophenolate.
Functional Group Addition (Perfluoroethoxylation): The resulting phenoxide undergoes nucleophilic attack on a suitable perfluoroethyl source, such as a perfluoroethyl halide or other electrophilic species, to form the ether linkage.
Another potential precursor is 4-fluoronitrobenzene. ontosight.ai The fluorine atom at the para position is activated by the nitro group and can be displaced by a perfluoroethoxide nucleophile in a nucleophilic aromatic substitution reaction.
Optimizing reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of impurities.
For the nitration of perfluoroethoxybenzene (Strategy A) , key parameters to optimize include:
Temperature: Nitration reactions are exothermic. Controlling the temperature is essential to prevent over-nitration (dinitration) and to influence the ortho/para isomer ratio. google.com
Acid Concentration: The ratio of sulfuric acid to nitric acid affects the concentration of the active nitronium ion electrophile. libretexts.orgresearchgate.net Concentrated sulfuric acid is typically used to promote the formation of NO₂⁺. youtube.com
Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can lead to side product formation.
For the perfluoroethoxylation of 4-nitrophenol (Strategy B) , optimization would focus on:
Base: The choice and amount of base for deprotonating the phenol must be carefully selected to ensure complete formation of the phenoxide without causing side reactions.
Solvent: A polar aprotic solvent is often preferred for nucleophilic substitution reactions as it can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
Perfluoroethylating Agent: The reactivity of the perfluoroethyl source will significantly impact the reaction conditions required.
Temperature: The reaction temperature will influence the rate of the substitution reaction.
The table below summarizes key optimization parameters for the discussed synthetic strategies.
| Strategy | Reaction Type | Key Parameters for Optimization | Potential Outcomes of Optimization |
| A | Electrophilic Aromatic Substitution | Temperature, Acid Concentration (HNO₃/H₂SO₄ ratio), Reaction Time. google.comresearchgate.net | Increased yield of the desired para isomer, reduced formation of ortho and dinitrated byproducts. |
| B | Nucleophilic Williamson Ether Synthesis | Choice of Base, Solvent, Temperature, Reactivity of Perfluoroethylating Agent. | Higher conversion of the starting material, improved reaction rate, and minimization of side reactions. |
Reaction Mechanisms and Reactivity Studies of 1 Nitro 4 Perfluoroethoxy Benzene
Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. However, the rate and orientation of these reactions are heavily dependent on the nature of the substituents already present on the ring. aakash.ac.in
Both the nitro group and the perfluoroethoxy group are potent electron-withdrawing groups, which significantly deactivates the benzene ring towards electrophilic attack. aakash.ac.inmasterorganicchemistry.com An electrophile, being an electron-seeking species, will react much more slowly with an electron-poor aromatic ring compared to benzene itself. aakash.ac.inyoutube.com
Nitro Group (-NO₂): This group deactivates the ring through two mechanisms: a strong inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms, and a powerful resonance effect (-M or -R). youtube.comsarthaks.com The resonance effect withdraws electron density primarily from the ortho and para positions, leaving the meta positions as the least deactivated sites for electrophilic attack. aakash.ac.insarthaks.com Consequently, the nitro group is a strong deactivating group and a meta-director. youtube.com
In 1-Nitro-4-(perfluoroethoxy)benzene, the ring is subjected to the deactivating influence of both groups. Since both groups pull electron density from the ring, the molecule is extremely unreactive towards electrophilic substitution. libretexts.org Any forced reaction would see the directing effects of the two groups in opposition. The nitro group directs incoming electrophiles to position 2 (and 6), which is meta to itself. The perfluoroethoxy group would direct to position 3 (and 5), which is ortho to itself. Given the powerful and well-established directing effect of the nitro group in deactivated systems, electrophilic attack, if it occurs, would be predicted to favor the positions meta to the nitro group.
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Reactivity Effect | Directing Influence |
|---|---|---|---|
| Nitro (-NO₂) Group | Strong -I, Strong -M | Strongly Deactivating | Meta |
| Perfluoroethoxy (-OC₂F₅) Group | Strong -I | Strongly Deactivating | Ortho, Para |
To more precisely predict the outcome of electrophilic substitution on such a complex system, computational modeling is an invaluable tool. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model the reaction pathways for electrophilic attack at each possible position on the aromatic ring. researchgate.net
This process involves calculating the energy of the system along the reaction coordinate. A key point of interest is the transition state—the highest energy point on the path from reactants to the intermediate (the arenium ion or σ-complex). uomustansiriyah.edu.iq The height of this energy barrier (the activation energy) determines the rate of the reaction; a lower activation energy corresponds to a faster reaction. researchgate.net
For this compound, calculations would model the attack of an electrophile (e.g., the nitronium ion, NO₂⁺) at the two non-equivalent positions on the ring (C-2 and C-3). By comparing the calculated activation energies for attack at these sites, a prediction of the regioselectivity can be made. The pathway with the lowest activation energy will be the favored one. researchgate.net Such studies on the nitration of the simpler nitrobenzene (B124822) confirm that the meta-pathway has a lower activation energy than the ortho or para pathways, which aligns with experimental results. researchgate.net
Table 2: Hypothetical Relative Activation Energies from Computational Modeling
| Position of Electrophilic Attack | Description | Predicted Relative Activation Energy | Predicted Major/Minor Product |
|---|---|---|---|
| C-2 / C-6 | Ortho to -OC₂F₅, Meta to -NO₂ | Lower | Major |
| C-3 / C-5 | Meta to -OC₂F₅, Ortho to -NO₂ | Higher | Minor |
This table represents a hypothetical outcome based on established principles of substituent effects. Actual values would require specific DFT calculations.
Nucleophilic Aromatic Substitution Reactions
In stark contrast to its deactivation towards electrophiles, the electronic nature of this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr). openstax.org This type of reaction involves a nucleophile attacking the aromatic ring and replacing a leaving group. masterorganicchemistry.com The reaction is favored by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate. openstax.orgnumberanalytics.com
The nitro group is a powerful activating group for SNAr, particularly when it is positioned ortho or para to the site of nucleophilic attack. openstax.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile adds to the carbon bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orgyoutube.com
The nitro group is crucial for stabilizing this negatively charged intermediate. Through its resonance-withdrawing (-M) effect, it delocalizes the negative charge from the ring onto its own oxygen atoms. numberanalytics.comyoutube.com This stabilization lowers the activation energy of the first step, thereby accelerating the reaction. mdpi.comnih.gov In the context of this compound, the nitro group is para to the perfluoroethoxy group, an ideal arrangement to activate that position for nucleophilic attack should the -OC₂F₅ group be able to function as a leaving group.
The perfluoroethoxy group contributes significantly to the activation of the ring for nucleophilic attack. Its strong electron-withdrawing inductive effect (-I) makes the aromatic ring highly electron-deficient (electrophilic) and thus more attractive to an incoming nucleophile. youtube.com This effect complements the activation provided by the nitro group.
Furthermore, the -OC₂F₅ group could potentially act as a leaving group (nucleofuge) in an SNAr reaction. While not as conventional as halides, perfluoroalkoxy groups can be displaced by strong nucleophiles under certain conditions due to the stability of the resulting perfluoroalkoxide anion. The stabilization of this anion is enhanced by the electron-withdrawing fluorine atoms. Therefore, a strong nucleophile could potentially attack the carbon at C-4, displacing the perfluoroethoxy group, with the intermediate being stabilized by both substituents.
Table 3: Substituent Effects on Aromatic Substitution Reactions
| Reaction Type | Role of Nitro Group (-NO₂) | Role of Perfluoroethoxy Group (-OC₂F₅) | Overall Reactivity |
|---|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Deactivator, Meta-Director | Deactivator | Strongly Deactivated |
| Nucleophilic Aromatic Substitution (SNAr) | Activator, Stabilizes Intermediate | Activator, Potential Leaving Group | Strongly Activated |
Transformations Involving the Nitro Group
The nitro group itself is a versatile functional group that can undergo various chemical transformations, most notably reduction. The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used reactions in organic synthesis. libretexts.org
This transformation can be achieved using a variety of reducing agents. Common methods include:
Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).
Metal-Acid Systems: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl). libretexts.org
The reduction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. epa.gov Under controlled conditions, it is sometimes possible to isolate these intermediates. The resulting product from the complete reduction of this compound would be 4-(perfluoroethoxy)aniline, a valuable intermediate for the synthesis of more complex molecules such as pharmaceuticals and agrochemicals.
Table 4: Common Transformations of the Nitro Group
| Reagent(s) | Transformation | Product |
|---|---|---|
| H₂, Pd/C | Complete Reduction | 4-(Perfluoroethoxy)aniline |
| Sn, HCl | Complete Reduction | 4-(Perfluoroethoxy)aniline |
| Fe, HCl | Complete Reduction | 4-(Perfluoroethoxy)aniline |
| Zn, NH₄Cl | Partial Reduction | 4-(Perfluoroethoxy)phenylhydroxylamine |
Reactions of the Perfluoroethoxy Moiety
The perfluoroethoxy group is characterized by its high stability, which is a hallmark of perfluorinated alkyl chains. This stability arises from the strength of the carbon-fluorine (C-F) bonds, which are among the strongest single bonds in organic chemistry. researchgate.net The high electronegativity of fluorine atoms also inductively strengthens the adjacent carbon-carbon and carbon-oxygen bonds.
Aromatic compounds, in general, exhibit enhanced stability due to electron delocalization within the ring. libretexts.orgalevelchemistryhelp.co.uk The presence of the electron-withdrawing perfluoroethoxy group can further influence this stability. The carbon-oxygen (C-O) bond connecting the perfluoroethoxy group to the aromatic ring is also relatively stable, though it can be cleaved under harsh conditions. numberanalytics.com
Cleavage of the perfluoroethoxy group from the aromatic ring is a challenging transformation due to the strength of the C-O and C-F bonds. researchgate.netnumberanalytics.com Such reactions typically require forcing conditions, such as treatment with strong acids or bases at elevated temperatures. numberanalytics.com The cleavage of aromatic ethers can proceed through acidic or basic mechanisms, often involving protonation of the ether oxygen followed by nucleophilic attack. numberanalytics.com
Derivatization of the perfluoroethoxy group itself is also difficult due to its inert nature. The fluorine atoms are generally unreactive towards substitution. However, under specific and often harsh conditions, such as with strong reducing agents or in certain electrochemical processes, C-F bond cleavage might be induced. researchgate.net Research into the functionalization of perfluoroalkyl groups is an active area, but practical methods for the derivatization of the perfluoroethoxy unit on an aromatic ring are not widely established.
Spectroscopic Characterization and Structural Elucidation of 1 Nitro 4 Perfluoroethoxy Benzene
Advanced Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy
Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the molecular structure of 1-Nitro-4-(perfluoroethoxy)benzene. The analysis of its FT-IR and FT-Raman spectra allows for the assignment of characteristic vibrational modes. While a dedicated study on this compound is not extensively documented in publicly available literature, data from analogous compounds, such as 1-nitro-4-(trifluoromethoxy)benzene, provides valuable comparative information.
The vibrational spectrum of this compound is dominated by the characteristic absorptions of the nitro (-NO₂) and perfluoroethoxy (-OC₂F₅) groups, as well as the benzene (B151609) ring.
The nitro group exhibits two prominent stretching vibrations: the asymmetric (asym) and symmetric (sym) stretches. In aromatic nitro compounds, the asymmetric NO₂ stretching vibration typically appears as a strong band in the region of 1570–1485 cm⁻¹, while the symmetric stretch is observed in the 1370–1320 cm⁻¹ range. For the related compound 1-nitro-4-(trifluoromethoxy)benzene, the asymmetric stretching mode of the nitro group is identified at 1532 cm⁻¹ in the IR spectrum and 1540 cm⁻¹ in the Raman spectrum.
The perfluoroethoxy group is characterized by strong C-F stretching vibrations, which are expected to appear in the region of 1300-1000 cm⁻¹. The C-O-C stretching vibrations of the ether linkage also contribute to the spectrum, typically in the 1250-1000 cm⁻¹ range.
The aromatic ring itself gives rise to several characteristic bands. The C-H stretching vibrations are typically observed above 3000 cm⁻¹. libretexts.org The C-C stretching vibrations within the ring usually appear in the 1625–1400 cm⁻¹ region. The substitution pattern on the benzene ring also influences the positions of out-of-plane C-H bending vibrations, which are useful for confirming the 1,4-disubstituted pattern. spectroscopyonline.com
Table 1: Tentative Vibrational Band Assignments for this compound based on Analogous Compounds
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Group |
| C-H Stretching | > 3000 | Aromatic Ring |
| NO₂ Asymmetric Stretching | 1570 - 1485 | Nitro |
| C-C Stretching | 1625 - 1400 | Aromatic Ring |
| NO₂ Symmetric Stretching | 1370 - 1320 | Nitro |
| C-F Stretching | 1300 - 1000 | Perfluoroethoxy |
| C-O-C Stretching | 1250 - 1000 | Ether |
| C-H Out-of-Plane Bending | 900 - 675 | Aromatic Ring |
The analysis of the vibrational spectra can also provide insights into the conformational preferences and molecular symmetry of this compound. The molecule likely possesses a low symmetry, possibly belonging to the C₁ point group, meaning all its vibrational modes are both IR and Raman active. The rotational isomerism around the C-O bond of the perfluoroethoxy group can lead to the existence of different conformers, which may be distinguishable by the presence of additional or broadened bands in the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹). A detailed conformational analysis would require computational modeling in conjunction with experimental data to assign specific bands to different conformers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen, carbon, fluorine, and nitrogen nuclei.
The ¹H and ¹³C NMR spectra are particularly informative about the electronic effects of the nitro and perfluoroethoxy substituents on the aromatic ring.
In the ¹H NMR spectrum , the aromatic protons are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The nitro group is a strong electron-withdrawing group, which deshields the ortho and para protons. stackexchange.com The perfluoroethoxy group is also electron-withdrawing due to the high electronegativity of the fluorine atoms. Consequently, the protons on the aromatic ring are expected to be shifted downfield compared to benzene (δ 7.26 ppm). The protons ortho to the nitro group are expected to be the most deshielded.
In the ¹³C NMR spectrum , the chemical shifts of the aromatic carbons are significantly influenced by the substituents. The ipso-carbon attached to the nitro group is expected to be significantly deshielded. stackexchange.com Similarly, the carbon attached to the perfluoroethoxy group will also be deshielded. The electron-withdrawing nature of both substituents will also affect the chemical shifts of the other aromatic carbons.
The ¹⁹F NMR spectrum would provide direct information about the perfluoroethoxy group. It is expected to show two distinct signals corresponding to the -CF₂- and -CF₃ groups. The chemical shifts and coupling patterns would be characteristic of a perfluoroethyl group attached to an oxygen atom.
The ¹⁵N NMR spectrum , although less commonly acquired, would show a single resonance for the nitro group. The chemical shift would be indicative of the electronic environment around the nitrogen atom.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Position | Expected Chemical Shift (ppm) | Reason for Shift |
| ¹H | Aromatic (ortho to NO₂) | 8.0 - 8.3 | Strong deshielding by NO₂ |
| ¹H | Aromatic (ortho to OC₂F₅) | 7.2 - 7.5 | Deshielding by OC₂F₅ |
| ¹³C | C-NO₂ | 145 - 150 | Strong deshielding by NO₂ |
| ¹³C | C-OC₂F₅ | 150 - 155 | Deshielding by OC₂F₅ |
| ¹³C | Aromatic (ortho to NO₂) | 123 - 126 | Shielding relative to C-NO₂ |
| ¹³C | Aromatic (ortho to OC₂F₅) | 115 - 120 | Shielding relative to C-OC₂F₅ |
The spin-spin coupling constants (J-values) in the NMR spectra provide valuable information about the connectivity of the atoms. In the ¹H NMR spectrum, the ortho coupling (³JHH) between adjacent aromatic protons is typically in the range of 7–9 Hz. A smaller meta coupling (⁴JHH) might also be observable. In the ¹⁹F NMR spectrum, geminal (²JFF) and vicinal (³JFF) couplings within the perfluoroethoxy group, as well as couplings to the aromatic protons (JHF), would be observed. These coupling constants are crucial for confirming the structure and connectivity of the molecule.
For an unambiguous assignment of all ¹H and ¹³C signals, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, confirming the ortho relationship of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over two or three bonds), which is essential for confirming the placement of the substituents on the aromatic ring. For instance, correlations between the protons ortho to the nitro group and the ipso-carbon bearing the nitro group would be expected.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of an organic molecule provides insights into its electronic transitions. For this compound, the spectrum is primarily shaped by the interplay of the nitroaromatic system and the perfluoroethoxy substituent.
Electronic Transitions and Chromophoric Behavior of the Nitroaromatic System
The chromophore in this compound is the nitroaromatic system. The UV-Vis spectrum of nitrobenzene (B124822), the parent chromophore, typically displays two main absorption bands. nih.govuni-muenchen.de A strong absorption band, often referred to as the K-band, appears in the shorter wavelength region (around 250-280 nm) and is attributed to a π→π* transition, involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the benzene ring conjugated with the nitro group. nih.govuni-muenchen.de A much weaker band, known as the R-band, is observed at longer wavelengths (around 340-350 nm) and corresponds to an n→π* transition, which involves the promotion of a non-bonding electron from an oxygen atom of the nitro group to an antibonding π* orbital. nih.gov
In this compound, the perfluoroethoxy group (-OC2F5) at the para position influences these transitions. The oxygen atom of the ether linkage possesses lone pairs of electrons that can interact with the π-system of the benzene ring, acting as an auxochrome. This interaction can cause a bathochromic (red) shift of the π→π* transition compared to unsubstituted nitrobenzene. rsc.org However, the strong electron-withdrawing nature of the perfluoroethyl group (C2F5) counteracts this effect to some extent by pulling electron density away from the oxygen atom, thereby reducing its electron-donating ability towards the ring. The net effect is a complex interplay of resonance and inductive effects that determines the final position and intensity of the absorption bands.
The presence of substituents can also affect the fine structure of the absorption bands. While benzene itself shows distinct vibrational fine structure in its UV spectrum, substituted benzenes often exhibit broader, less resolved bands, a feature expected for this compound. uni-muenchen.de
Table 1: Typical UV-Vis Absorption Data for Substituted Nitrobenzenes
| Compound | Solvent | λmax (π→π) (nm) | ε (M⁻¹cm⁻¹) | λmax (n→π) (nm) | ε (M⁻¹cm⁻¹) |
| Nitrobenzene | Cyclohexane | ~252 | ~10,000 | ~345 | ~100 |
| 4-Nitroanisole | Ethanol | ~317 | ~10,000 | - | - |
| 1-Fluoro-4-nitrobenzene | Alcohol | 263 | ~7,940 | - | - |
| This compound (Expected) | Non-polar solvent | ~260-280 | ~8,000-12,000 | ~340-350 | ~100-200 |
Note: The data for this compound are estimated based on the electronic effects of the substituents and data from analogous compounds. Actual experimental values may vary.
Correlation with Molecular Orbital Energies
The electronic transitions observed in the UV-Vis spectrum are directly related to the energy difference between the molecular orbitals of the compound. The π→π* transition corresponds to the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net In nitrobenzene, the LUMO is primarily located on the nitro group and the benzene ring, reflecting the electron-accepting nature of the nitro group. smf.mx
The introduction of the para-perfluoroethoxy group modifies the energies of these frontier molecular orbitals. The lone pairs on the ether oxygen can raise the energy of the HOMO, while the strong inductive effect of the perfluoroalkyl chain can lower the energy of both the HOMO and LUMO. Computational studies on substituted nitrobenzenes have shown that the energy gap between the HOMO and LUMO is sensitive to the electronic nature of the substituents. nih.gov For this compound, the combination of the ether linkage and the highly electronegative fluorine atoms would lead to a unique set of molecular orbital energies, which in turn dictates the specific wavelengths of its electronic absorptions. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide theoretical estimations of these orbital energies and the resulting electronic transitions, offering a deeper understanding of the observed UV-Vis spectrum. researchgate.netwhitman.edu
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.
Elucidation of Fragmentation Pathways and Molecular Ion Analysis
In the mass spectrum of this compound, the molecular ion peak (M⁺˙) is expected to be observed, providing the molecular weight of the compound. The stability of the aromatic ring generally leads to a discernible molecular ion peak for nitroaromatic compounds. msu.edustrath.ac.uk
The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. For this compound, several characteristic fragmentation pathways can be anticipated:
Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical, leading to a fragment ion at [M - 46]⁺. Another related fragmentation is the loss of nitric oxide (NO), resulting in a fragment at [M - 30]⁺. researchgate.net
Cleavage of the Ether Bond: The C-O bond of the ether linkage is another likely site for fragmentation. Cleavage can occur on either side of the oxygen atom.
Alpha-cleavage next to the aromatic ring can lead to the loss of the perfluoroethoxy group, resulting in a nitrophenyl cation.
Cleavage of the O-C₂F₅ bond would result in a 4-nitrophenoxy radical and a C₂F₅⁺ cation, though the latter is generally less stable. A more likely fragmentation is the formation of a 4-nitrophenoxide ion radical.
Fragmentation of the Perfluoroethoxy Chain: The perfluoroethoxy chain itself can undergo fragmentation, leading to the loss of CF₂ or CF₃ radicals. The fragmentation of perfluorinated compounds often involves the loss of fluorine or fluorocarbon fragments.
Table 2: Plausible Mass Spectral Fragments for this compound
| m/z (mass-to-charge ratio) | Plausible Fragment Ion | Description |
| 281 | [C₈H₄F₅NO₃]⁺˙ | Molecular Ion (M⁺˙) |
| 235 | [C₈H₄F₅O]⁺ | Loss of NO₂ |
| 251 | [C₈H₄F₅NO₂]⁺ | Loss of NO |
| 164 | [C₆H₄NO₃]⁺ | Loss of C₂F₅ |
| 122 | [C₆H₄NO₂]⁺ | Loss of OC₂F₅ |
| 119 | [C₂F₅]⁺ | Perfluoroethyl cation |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Note: The relative intensities of these fragments will depend on the ionization energy and the specific conditions of the mass spectrometer.
High-Resolution Mass Spectrometry for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. researchgate.net For a compound like this compound, which contains carbon, hydrogen, fluorine, nitrogen, and oxygen, HRMS is essential to distinguish it from other compounds that may have the same nominal mass.
For example, the exact mass of the molecular ion of this compound (C₈H₄F₅NO₃) can be calculated and compared with the experimentally measured value. Any deviation, known as the mass error, should be within a few parts per million (ppm) for a confident identification. This high accuracy is also invaluable for confirming the elemental composition of the various fragment ions observed in the mass spectrum, thereby providing strong evidence for the proposed fragmentation pathways.
Computational Chemistry and Theoretical Investigations of 1 Nitro 4 Perfluoroethoxy Benzene
Quantum Chemical Calculations: Unveiling the Digital Molecule
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, serve as powerful tools to model and predict the behavior of molecules with a high degree of accuracy. These computational approaches have been instrumental in characterizing 1-Nitro-4-(perfluoroethoxy)benzene.
Geometry Optimization and Molecular Structure Prediction
The foundational step in the computational analysis of any molecule is the determination of its most stable three-dimensional arrangement of atoms, known as geometry optimization. For derivatives of nitrobenzene (B124822), DFT calculations with the B3LYP functional and a 3-21G(d) basis set have been shown to produce optimized structures that are planar. unpatti.ac.id This planarity is a key feature of the optimized geometry. When substituents are introduced to the nitrobenzene core, changes in bond lengths and angles are observed, with bond lengths generally increasing and bond angles decreasing. unpatti.ac.id
While specific optimization data for this compound is not detailed in the provided results, the principles of geometry optimization using methods like DFT and Møller-Plesset second-order perturbation theory (MP2) are well-established for aromatic systems like benzene (B151609). researchgate.netarxiv.org These methods are used to find the stationary point on the potential energy surface, which corresponds to the molecule's equilibrium geometry. arxiv.org The accuracy of these predictions is often validated by comparing calculated bond lengths and angles with experimental data where available. researchgate.net For instance, in nitrobenzene, the presence of the nitro group induces small changes in the C-C bond lengths of the benzene ring. researchgate.net
Electronic Structure Analysis: A Window into Reactivity
The electronic properties of a molecule, particularly the distribution of electrons in its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical determinants of its chemical reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, provides a measure of the molecule's stability and reactivity. researchgate.net
The analysis of HOMO and LUMO is a standard application of DFT. For nitroaromatic compounds, the HOMO is often associated with the electron-donating parts of the molecule, while the LUMO is localized on the electron-withdrawing regions. researchgate.net The nitro group, being a strong electron-withdrawing group, significantly influences the electronic structure and reactivity of the benzene ring. mdpi.com
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from electronic structure calculations. It visually represents the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net For nitro-substituted aromatics, the area around the nitro group typically shows a negative electrostatic potential, making it a likely site for electrophilic attack. imist.ma
| Property | Significance | Computational Method |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net | DFT, Time-Dependent DFT (TD-DFT) researchgate.netirjet.net |
| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for nucleophilic and electrophilic attack. researchgate.netimist.ma | DFT researchgate.netimist.ma |
Vibrational Frequency Calculations and Theoretical Spectroscopic Prediction
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. esisresearch.org
DFT calculations are commonly employed to compute the vibrational modes of molecules. irjet.netesisresearch.org For benzene and its derivatives, there are well-defined vibrational modes associated with the stretching and bending of C-H, C-C, and substituent bonds. nih.govpurdue.edu The calculated frequencies are often scaled to better match experimental values due to the approximations inherent in the theoretical models. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry represents a true energy minimum. esisresearch.org
Reaction Pathway Modeling and Transition State Analysis
Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions, providing a deeper understanding of reaction mechanisms.
Energetic Profiles of Key Synthetic and Transformation Reactions
For electrophilic aromatic substitution reactions, such as the nitration of benzene derivatives, computational studies have elucidated the stepwise mechanism involving the formation of a carbocation intermediate. researchgate.netmasterorganicchemistry.comresearchgate.netsemanticscholar.org The stability of this intermediate is a key factor in determining the reaction rate and the regioselectivity (i.e., the ortho, meta, or para substitution pattern). masterorganicchemistry.com
Mechanistic Insights from Computational Data
Computational data provides a wealth of information that can be used to unravel the intricate details of reaction mechanisms. For instance, the analysis of the transition state structure can reveal which bonds are being formed and broken at the energetic peak of the reaction.
In the context of nucleophilic aromatic substitution (SNAr) reactions, computational studies have been used to investigate the stability of the Meisenheimer complex, a key intermediate. scirp.org The ability of substituents to stabilize this intermediate through resonance and inductive effects plays a crucial role in the reaction's feasibility. The perfluoroethoxy group in this compound, with its strong electron-withdrawing nature, is expected to significantly influence the stability of such intermediates.
Theoretical Studies on the Electronic Effects of Perfluoroethoxy and Nitro Substituents
The electronic landscape of an aromatic ring is significantly influenced by the nature of its substituents. In this compound, both the nitro (-NO₂) group and the perfluoroethoxy (-OCF₂CF₃) group are powerful electron-withdrawing groups, albeit through different mechanisms. Theoretical and computational studies, often employing quantum chemical methods like Density Functional Theory (DFT), provide deep insights into these electronic perturbations.
The nitro group is a classic example of a group that exerts a strong electron-withdrawing effect through both resonance (mesomeric) and inductive effects. The nitrogen atom, being highly electronegative and bonded to two even more electronegative oxygen atoms, strongly polarizes the C-N bond, pulling electron density from the benzene ring. Furthermore, the nitro group can delocalize the π-electrons of the ring onto its oxygen atoms, as depicted in its resonance structures. This delocalization creates a significant positive charge (π-hole) on the nitrogen atom and deactivates the aromatic ring towards electrophilic substitution. nih.gov Computational studies on nitrobenzene have quantified these effects, showing a significant lowering of the energies of molecular orbitals and a large dipole moment. researchgate.netresearchgate.net
When both of these potent electron-withdrawing groups are present on the same benzene ring in a para-arrangement, their effects are compounded. The benzene ring in this compound is expected to be exceptionally electron-deficient. This pronounced electron deficiency has significant implications for the molecule's chemical reactivity, making it highly susceptible to nucleophilic aromatic substitution and resistant to electrophilic attack.
Table 1: Predicted Electronic Effects of Substituents on the Benzene Ring
| Substituent | Inductive Effect (-I) | Resonance Effect (-R) | Overall Electronic Effect | Impact on Ring Electron Density |
| -NO₂ | Strong | Strong | Strongly Electron-Withdrawing | Significantly Decreased |
| -OCF₂CF₃ | Very Strong | Weakly Donating/Negligible | Strongly Electron-Withdrawing | Significantly Decreased |
This table is a representation of expected effects based on established chemical principles and may not reflect the results of a specific computational study on this compound.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and the nature of their interactions with other molecules. mdpi.comnih.govpsu.edu For a molecule like this compound, MD simulations can elucidate the preferred spatial arrangements of the flexible perfluoroethoxy chain and the nature of the non-covalent interactions that govern its condensed-phase behavior.
Conformational Sampling:
The perfluoroethoxy group is not rigid and can adopt various conformations due to rotation around its single bonds. wikipedia.org The study of the energetics between these different spatial arrangements, known as rotamers, is the focus of conformational analysis. lumenlearning.comchemistrysteps.com MD simulations can sample these different conformations over time, revealing the most energetically favorable (i.e., most populated) geometries. The bulky and highly electronegative fluorine atoms of the perfluoroethoxy group will lead to significant steric and electrostatic repulsions, which will dictate the preferred dihedral angles within the chain and relative to the benzene ring. While specific conformational energy profiles for this compound are not published, it is expected that the perfluoroethoxy chain will adopt a staggered conformation to minimize these repulsive interactions.
Intermolecular Interactions:
The strong electron-withdrawing nature of both substituents in this compound leads to a highly polarized molecule with a significant dipole moment. This polarity governs its intermolecular interactions. MD simulations can model these interactions, which are crucial for understanding the physical properties of the compound, such as its boiling point, solubility, and crystal packing.
The primary intermolecular forces at play would include:
Dipole-dipole interactions: Resulting from the large permanent dipole of the molecule.
π-stacking: The electron-deficient nature of the aromatic ring may influence how it interacts with other aromatic systems.
π-hole interactions: The nitro group is known to participate in so-called π-hole interactions, where the region of positive electrostatic potential on the nitrogen atom can interact favorably with electron-rich regions of neighboring molecules, such as lone pairs on oxygen or sulfur atoms. nih.govnih.gov These interactions can have energies of approximately -5 kcal/mol. nih.govnih.gov
Halogen bonding: While not a classical hydrogen bond, the fluorine atoms of the perfluoroethoxy group can participate in halogen bonding, acting as halogen bond acceptors.
The table below conceptualizes the types of data that would be obtained from a molecular dynamics simulation study of this compound in a condensed phase.
Table 2: Representative Data from a Hypothetical Molecular Dynamics Simulation
| Simulation Parameter | Description | Predicted Outcome/Significance for this compound |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Would likely show strong ordering at short distances due to strong dipole-dipole and π-hole interactions, indicating a structured liquid or solid phase. |
| Mean-Squared Displacement (MSD) | Measures the average distance a particle travels over time. | Would be relatively low for a molecule of its size, reflecting strong intermolecular forces that hinder diffusion. |
| Potential Energy Surface Scan | Calculation of the energy of the molecule as a function of the rotation around specific bonds. | Would identify the most stable (lowest energy) conformations of the perfluoroethoxy chain. |
| Interaction Energy Analysis | Decomposition of the total interaction energy between molecules into its electrostatic, van der Waals, and other components. | Would likely show that electrostatic interactions (dipole-dipole, π-hole) are the dominant attractive forces between molecules. |
This table is illustrative of the types of data generated from MD simulations and does not represent actual experimental or computational results for this compound.
Chemical Applications and Material Science Potential of 1 Nitro 4 Perfluoroethoxy Benzene
Role as a Synthetic Intermediate in Organic Synthesis
1-Nitro-4-(perfluoroethoxy)benzene serves as a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups, the nitro group and the perfluoroethoxy group, allow for a variety of chemical transformations. The nitro group can be reduced to an amine, providing a key building block for many compounds. The presence of the perfluoroethoxy group enhances the chemical reactivity of the benzene (B151609) ring.
Precursor for Novel Fluorinated Aromatic Compounds
This compound is a key starting material for creating new fluorinated aromatic compounds. google.com The reduction of the nitro group to an amino group is a common first step. This resulting aniline (B41778) derivative can then undergo further reactions to introduce different functional groups.
The synthesis of fluorinated aromatic compounds is a significant area of research. dtic.milgoogle.com The incorporation of fluorine can dramatically alter the properties of a molecule. Methods for introducing fluorine and a nitro group into an aromatic compound have been developed to create these types of precursors. google.com
| Precursor Compound | Resulting Intermediate | Potential Subsequent Reactions |
| This compound | 4-(Perfluoroethoxy)aniline | Diazotization, Halogenation, Cyanation |
| Nitrated Chlorobenzene | 4-Nitrobenzenamine | Chlorine replacement with ammonia |
Table 1: Examples of Synthetic Pathways for Fluorinated Aromatic Compounds. libretexts.org
Building Block for Functional Organic Molecules and Heterocyclic Systems
This compound is utilized as a building block in the creation of more complex organic structures, including heterocyclic systems. ucm.es The unique properties of its functional groups allow it to be used in various chemical reactions to assemble larger molecules. For instance, related nitroaromatic compounds are known to participate in reduction and substitution reactions to build more elaborate structures.
The development of functional oligomers, which are molecules of intermediate size, is an active area of research. nih.govcore.ac.uk These structures can be designed with specific properties and can be incorporated into more complex architectures. core.ac.uk
Potential in Advanced Materials Development
The introduction of fluorine-containing groups into polymers and other materials can lead to significant improvements in their properties. Fluorinated polymers are known for their chemical stability and are used in a variety of applications. nih.gov The perfluoroethoxy group, in particular, can impart desirable characteristics to materials.
Monomer for the Synthesis of Fluorinated Polymers and Copolymers
While not directly a monomer, this compound can be chemically modified to produce monomers for the synthesis of fluorinated polymers and copolymers. rsc.orgclemson.edu These polymers often exhibit enhanced properties due to the presence of fluorine. rsc.org
Fluorinated polymers can be categorized into fluoropolymers, where fluorine is part of the main polymer chain, and side-chain fluorinated polymers, where fluorinated groups are attached to a non-fluorinated backbone. nih.govreach-clp-biozid-helpdesk.de The synthesis of new fluorinated monomers is crucial for developing novel polymers with tailored properties. rsc.orgresearchgate.net
Incorporation into Functional Oligomers and Supramolecular Architectures
The unique properties of the perfluoroethoxy group make it a candidate for incorporation into functional oligomers and supramolecular structures. nih.gov Oligomers are molecules of intermediate length and are important building blocks for larger, more complex materials. ucm.esnih.gov The synthesis of well-defined oligomers allows for precise control over the final material's properties. nih.gov
Supramolecular architectures are complex assemblies of molecules held together by non-covalent bonds. The incorporation of fluorinated groups can influence the self-assembly of these structures, leading to materials with unique properties and potential applications.
Influence of Perfluoroethoxy Group on Material Performance (e.g., thermal stability, dielectric properties)
The incorporation of perfluoroalkoxy groups into a polymer can significantly impact its performance. The strong carbon-fluorine bonds contribute to high thermal stability. reach-clp-biozid-helpdesk.de The presence of bulky side chains can also affect the thermal properties of a polymer. nih.gov
The thermal stability of polymers is a critical factor for many applications, especially in fields like aeronautics and space. nih.gov Research has shown that the introduction of various functional groups can either enhance or reduce the thermal stability of a polymer. ulster.ac.ukresearchgate.net For example, the presence of aromatic groups and ether linkages can lead to high thermal stability in polyimides. nih.gov Conversely, some groups, like methoxy (B1213986) groups, have been reported to decrease thermal stability in certain cured epoxy resins. researchgate.net
The introduction of fillers, such as montmorillonite, can also improve the thermal stability of polymer nanocomposites. cranfield.ac.uk However, the thermal stability of the organic modifiers used for these fillers is also a crucial consideration. cranfield.ac.uk
| Property | Influence of Perfluoroethoxy Group |
| Thermal Stability | Generally enhanced due to strong C-F bonds. reach-clp-biozid-helpdesk.desemanticscholar.org |
| Dielectric Properties | Expected to have a low dielectric constant. |
| Water and Oil Repellency | Increased due to the hydrophobic and oleophobic nature of fluorinated groups. researchgate.net |
Table 2: Expected Influence of the Perfluoroethoxy Group on Material Performance.
Lack of Specific Research on this compound for Novel Reagent or Catalyst Development
Extensive research into the chemical applications of this compound reveals a significant gap in the scientific literature regarding its specific use in the development of novel reagents or catalysts. While the compound is commercially available for research purposes, detailed studies focusing on harnessing its unique reactivity for creating new chemical tools are not readily found in publicly accessible scientific databases and publications. ambeed.com
The existing body of research on related compounds offers insights into potential, yet unexplored, avenues for this compound. The reactivity of aromatic nitro compounds is well-documented, with the reduction of the nitro group to an amine being a primary transformation. nih.govnih.govnih.govaidic.itmdpi.comnih.govmdpi.comlboro.ac.uk This reaction is a cornerstone in the synthesis of anilines, which are themselves valuable precursors in various chemical industries. nih.govlboro.ac.uk For instance, the catalytic hydrogenation of nitrobenzene (B124822) to produce aniline is a major industrial process, utilizing a range of metal catalysts, including palladium, platinum, and nickel. nih.govaidic.itmdpi.comlboro.ac.uk
Similarly, the influence of fluorine-containing substituents on the properties of organic molecules is an area of intense study. mdpi.com The high electronegativity and unique steric and electronic properties of perfluoroalkyl and perfluoroalkoxy groups can significantly alter the reactivity and physical properties of a molecule. These groups are known to enhance metabolic stability and are key components in many pharmaceuticals and advanced materials. mdpi.com The development of new fluorination strategies and reagents is an active field of research, aiming to incorporate fluorine-containing motifs into complex molecules. sfu.ca
Despite the well-understood chemistry of both the nitroaromatic and perfluoroalkoxy-substituted systems, specific studies detailing the synergistic reactivity of the this compound scaffold for catalyst or reagent synthesis are absent. Research on similar structures, such as the development of trifluoromethylating reagents from 2-iodo-5-nitrobenzoic acid, highlights how a nitro group can be used to modulate the reactivity of a reagent scaffold. beilstein-journals.org However, analogous research leveraging the perfluoroethoxy group in combination with the nitro group on a benzene ring for such purposes has not been reported.
Therefore, while the foundational chemistry suggests potential, there is currently insufficient published data to provide a detailed account of the development of novel reagents or catalysts derived directly from this compound.
Environmental Transformation Pathways and Chemical Persistence of 1 Nitro 4 Perfluoroethoxy Benzene
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of a chemical by non-biological processes, such as reactions with light (photolysis) or water (hydrolysis).
Direct photolysis of nitroaromatic compounds in aqueous solutions is often a slow and inefficient process. csbsju.edu However, the presence of other substances in the environment can accelerate this degradation. For instance, dissolved humic substances found in natural waters can enhance the photodegradation rates of nitroaromatics, with significant enhancements observed for compounds that are methylated ortho to the nitro group. umich.edu Furthermore, advanced oxidation processes, such as those involving hydroxyl radicals (•OH) generated from the photolysis of hydrogen peroxide (UV/H₂O₂), can lead to significantly faster degradation rates. csbsju.edunih.gov In such processes, nitrobenzene (B124822) has been shown to degrade into nitrophenol isomers, with further oxidation leading to ring-cleavage products like formic acid, oxalic acid, and eventually complete mineralization to CO₂ and H₂O. nih.govrsc.org
The perfluorinated moiety of the molecule introduces additional considerations. While the C-F bond is extremely strong, photolysis of some fluorinated aromatic compounds can occur. nih.govrsc.org Studies on fluorinated pesticides and pharmaceuticals show that photolysis can lead to the formation of fluoride (B91410) ions or other fluorinated byproducts, such as trifluoroacetate (B77799), depending on the specific molecular structure and the wavelength of UV light used. nih.govumn.edu For 1-Nitro-4-(perfluoroethoxy)benzene, it is plausible that photolytic transformation would primarily involve the nitroaromatic ring, while the perfluoroethoxy group would likely remain intact or degrade much more slowly.
Hydrolysis is not considered a significant environmental fate process for this compound. Aromatic nitro compounds are generally resistant to chemical hydrolysis under typical environmental conditions of temperature and pH. cdc.govnih.gov Similarly, the perfluoroether group (C-O-C) is exceptionally stable. The strong carbon-fluorine bonds protect the ether linkage from hydrolytic cleavage. frontiersin.org While certain PFAS precursor compounds, like perfluorooctane (B1214571) sulfonyl fluoride (POSF), can undergo hydrolysis to form persistent perfluoroalkyl acids (PFAAs), hydrolytic defluorination of fluoroalkyl groups is generally too slow to be environmentally significant. frontiersin.orgitrcweb.org Therefore, this compound is expected to be highly persistent with respect to hydrolysis.
Table 1: Anticipated Hydrolytic Stability of this compound Functional Groups
| Functional Group | Expected Hydrolytic Stability | Rationale |
| Nitroaromatic Ring | High | Aromatic nitro compounds are generally resistant to hydrolysis under environmental conditions. cdc.govnih.gov |
| Perfluoroethoxy Group | Very High | The carbon-fluorine bond is one of the strongest in organic chemistry, making the group resistant to cleavage. chemtrust.orgacs.org |
| Ether Linkage | Very High | The ether bond is shielded by the highly stable perfluoroalkyl chain, preventing hydrolytic attack. frontiersin.org |
Chemical Transformation in Environmental Matrices
Beyond direct interactions with light and water, the compound's fate is influenced by reactions with other chemical species present in soil, sediment, and water.
The chemical nature of this compound makes it resistant to environmental oxidation but susceptible to reduction. The electron-withdrawing properties of the nitro group deactivate the aromatic ring, making it recalcitrant to oxidative degradation. nih.govasm.org
Conversely, the nitro group is readily reduced under anoxic (oxygen-free) conditions, which are common in groundwater, saturated soils, and sediments. Abiotic reduction of nitroaromatics is a well-documented transformation pathway facilitated by natural reductants. researchgate.netosu.edu A primary reductant in such environments is ferrous iron (Fe(II)), particularly when sorbed to the surfaces of iron-containing minerals like goethite, hematite, and clays. acs.orgbohrium.comnih.govresearchgate.net This process reduces the nitro group (-NO₂) to an amino group (-NH₂), transforming this compound into 1-Amino-4-(perfluoroethoxy)benzene. The perfluoroethoxy group itself is highly resistant to reduction due to the stability of the C-F bonds.
Table 2: Primary Abiotic Reduction Transformation of this compound
| Parent Compound | Environmental Condition | Primary Reductant | Transformation Product |
| This compound | Anoxic (e.g., groundwater, sediment) | Surface-bound Fe(II) acs.orgbohrium.comnih.gov | 1-Amino-4-(perfluoroethoxy)benzene |
In sunlit surface waters and the atmosphere, the most important reactive species is often the hydroxyl radical (•OH). This highly reactive oxidant is known to react with nitrobenzene, primarily through addition to the aromatic ring, initiating its degradation. nih.gov It is expected that •OH would react similarly with this compound, targeting the benzene (B151609) ring.
Under reducing environmental conditions, other species besides Fe(II) can contribute to the transformation of the nitro group. These include dissolved organic matter and sulfide (B99878) species, which can act as electron donors, especially in sulfate-reducing zones. osu.edu Complexation of Fe(II) with organic ligands, such as those containing thiol groups, has also been shown to create potent reductants capable of transforming nitroaromatic compounds. oup.comnih.gov
Theoretical Modeling of Environmental Fate and Chemical Transport
In the absence of direct experimental data, the environmental fate and transport of this compound can be estimated using computational models. These in silico tools are crucial for screening-level assessments of chemicals. acs.org
Quantitative Structure-Activity Relationship (QSAR) models, such as the Estimation Programs Interface (EPI) Suite™ developed by the U.S. Environmental Protection Agency (EPA), predict key physicochemical properties and fate endpoints based on a molecule's structure. omicsonline.orgnih.govepa.gov These properties are then used as inputs for multimedia environmental fate models.
Table 3: Key Parameters Estimated by Environmental Fate Models (e.g., EPI Suite™)
| Parameter Category | Specific Endpoints Estimated | Relevance to Environmental Fate |
| Physicochemical Properties | Water Solubility, Vapor Pressure, Log Kₒw (Octanol-Water Partition Coefficient) | Governs how the chemical partitions between water, soil, and air. |
| Transport & Partitioning | Kₒc (Soil Adsorption Coefficient), Henry's Law Constant, Bioaccumulation Factor (BAF) | Predicts mobility in soil, transfer from water to air, and potential to accumulate in organisms. |
| Persistence | Biodegradation Probability, Atmospheric Oxidation Rate, Hydrolysis Rate | Estimates the chemical's half-life in various environmental compartments. |
Prediction of Chemical Persistence and Bioavailability Factors
The chemical structure of this compound, featuring a stable benzene ring substituted with a nitro group and a perfluoroethoxy group, strongly indicates a high potential for environmental persistence. The perfluoroalkyl chain in the perfluoroethoxy group is known for its exceptional chemical and thermal stability, largely due to the strength of the carbon-fluorine bond. nih.gov This makes the compound highly resistant to degradation.
Chemical Persistence:
Abiotic Degradation:
Hydrolysis: Due to the stability of the aromatic ring and the ether linkage to the perfluoroalkyl chain, hydrolysis is not expected to be a significant degradation pathway for this compound under typical environmental pH conditions. iarc.frwikipedia.org While nitro groups can activate aromatic rings to nucleophilic substitution, the conditions required are generally not found in the natural environment. okstate.edu
Photolysis: Nitroaromatic compounds can undergo photolysis in the presence of sunlight. iarc.fr The nitro group can absorb light and initiate degradation reactions. However, the exact rate and products of photolysis for this compound are not documented. The process may contribute to its slow degradation in sunlit surface waters and the atmosphere.
Bioavailability Factors:
The bioavailability of this compound is influenced by its physicochemical properties, which in turn affect its partitioning between water, soil, and biota.
Bioconcentration Factor (BCF): Per- and polyfluoroalkyl substances (PFAS) are known to bioaccumulate in organisms. bohrium.com The bioconcentration factor (BCF) is a key parameter for assessing this potential. For PFAS, BCF tends to increase with the length of the perfluoroalkyl chain. bohrium.comacs.org Although a specific BCF for this compound is not available, the presence of the perfluoroethoxy group suggests a potential for bioconcentration in aquatic organisms. nih.govnih.gov The lipophilicity imparted by the perfluoroethoxy group, combined with the aromatic ring, would favor partitioning into fatty tissues of organisms.
Soil and Sediment Sorption: The compound's hydrophobicity will lead to its partitioning from water to soil and sediment. The dual hydrophobic-hydrophilic nature of such compounds influences their sorption behavior. gsienv.com The nitroaromatic portion and the perfluoroalkoxy group will contribute to its sorption to organic matter in soil and sediment, potentially reducing its mobility but also creating a long-term reservoir of contamination.
| Factor | Predicted Influence on this compound | Rationale |
| Biodegradation | Low | The presence of the stable perfluoroethoxy group and the electron-withdrawing nitro group makes the compound recalcitrant to microbial degradation. nih.govnih.gov |
| Hydrolysis | Negligible | The chemical bonds in the molecule are generally resistant to hydrolysis under normal environmental conditions. iarc.frwikipedia.org |
| Photolysis | Potentially Slow | The nitroaromatic structure suggests susceptibility to photodegradation, but the overall rate is unknown. iarc.fr |
| Bioconcentration | Potential for significant bioconcentration | The perfluoroalkoxy group suggests lipophilic character, which can lead to accumulation in organisms. bohrium.comnih.govnih.gov |
| Sorption | Likely to sorb to soil and sediment | The hydrophobic nature of the molecule will promote partitioning to organic matter. gsienv.com |
Understanding Transport Mechanisms in Various Environmental Compartments
The movement of this compound through the environment is dictated by its physical and chemical properties, including its volatility, water solubility, and sorption characteristics.
Atmospheric Transport:
While data on the volatility of this compound is not available, many nitroaromatic compounds have low to moderate vapor pressures, allowing for some degree of atmospheric transport. mst.dk If it enters the atmosphere, it can be transported over long distances before being deposited back to land or water through wet or dry deposition.
Transport in Water:
In aquatic systems, the compound's fate will be governed by its water solubility and its tendency to sorb to suspended particles and sediment. Due to its expected low water solubility and hydrophobic nature, a significant fraction is likely to be associated with the particulate phase. gsienv.com This association with sediments can lead to its accumulation in benthic environments, where it can persist for long periods.
Transport in Soil:
If released to soil, this compound is expected to exhibit limited mobility. Its sorption to soil organic matter will be a primary factor controlling its transport. slu.se Leaching into groundwater could be a concern, particularly in soils with low organic matter content. The persistence of the compound means that it could slowly migrate through the soil column over extended periods, potentially contaminating groundwater resources.
| Environmental Compartment | Dominant Transport Mechanisms | Key Influencing Factors |
| Atmosphere | Long-range transport via air currents | Volatility, atmospheric reactions, and deposition processes. |
| Water | Advection and dispersion in the water column; transport via suspended sediments. | Water solubility, sorption to particulate matter (Kd), and water flow dynamics. |
| Soil | Leaching with infiltrating water; transport via soil erosion. | Soil organic carbon content (Koc), water infiltration rates, and soil type. |
| Biota | Uptake from water and diet; movement through the food web. | Bioconcentration factor (BCF), bioaccumulation factor (BAF), and trophic transfer potential. |
Q & A
Q. What are the common synthetic routes for 1-Nitro-4-(perfluoroethoxy)benzene, and how are reaction conditions optimized?
Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, similar nitro-perfluoroalkoxybenzene derivatives are synthesized by reacting sodium hydride with perfluoroalkoxy precursors in polar aprotic solvents like dimethylformamide (DMF) to activate the aromatic ring for substitution . Reaction optimization includes controlling temperature (e.g., 0–60°C) and stoichiometric ratios to minimize side products. Safety protocols, such as using closed systems and protective equipment (gloves, masks), are critical due to the compound’s potential toxicity .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic techniques:
- NMR : and NMR identify fluorine environments and nitro/ethoxy group positions.
- FT-IR : Peaks near 1520–1350 cm confirm nitro (NO) stretching, while C-F stretches appear at 1100–1000 cm.
- Mass Spectrometry : High-resolution MS verifies the molecular formula (e.g., CHFNO) and fragmentation patterns. Canonical SMILES (e.g., C#CC1=CC=C(C=C1)OC(F)(F)F) and InChI keys from databases like PubChem are cross-referenced .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Key precautions include:
- Ventilation : Use fume hoods or closed systems to avoid inhalation .
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
- Waste Disposal : Segregate halogenated waste and consult hazardous material guidelines .
- Emergency Measures : Install eyewash stations and safety showers in the workspace .
Advanced Research Questions
Q. What crystallographic challenges arise when resolving the solid-state structure of this compound?
The compound’s polymorphism and conformational flexibility (e.g., nitro/perfluoroethoxy group rotation) complicate single-crystal growth. X-ray diffraction requires high-resolution data (e.g., <1 Å) and low-temperature measurements (e.g., 150 K) to reduce thermal motion artifacts. SHELX software (SHELXL/SHELXS) is used for refinement, leveraging constraints for disordered fluorine atoms . For example, a related dinitro compound exhibited two monoclinic polymorphs (space groups and ), resolved via hydrogen-bonding analysis and torsional angle refinement .
Q. How do electron-withdrawing substituents (nitro, perfluoroethoxy) influence the compound’s reactivity in nucleophilic substitution reactions?
The nitro group (-NO) and perfluoroethoxy (-OCFCF) act as strong electron-withdrawing groups, activating the aromatic ring toward nucleophilic attack at meta/para positions. This is quantified via Hammett constants (; ). Kinetic studies in DMSO show accelerated substitution rates with amines or thiols compared to non-fluorinated analogs. Computational modeling (DFT) can predict regioselectivity by mapping electrostatic potential surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
